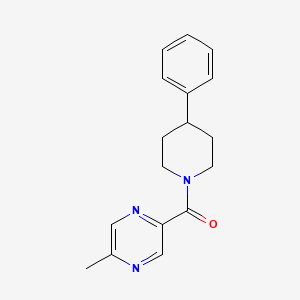
4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide, also known as nitrobenzamide, is a chemical compound that has attracted considerable attention in the field of scientific research due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede is not fully understood. However, it is believed to exert its anti-tumor activity by inducing apoptosis in cancer cells. Nitrobenzamide has been shown to activate the caspase pathway, which is involved in the initiation of apoptosis. Additionally, 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede has been found to inhibit the activity of PARP, which can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Nitrobenzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of PARP. Additionally, 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede is its potential as a therapeutic agent for the treatment of cancer. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede has been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.
One of the limitations of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede is its potential toxicity. It has been found to be toxic to certain types of cells, including liver cells. Additionally, the mechanism of action of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede is not fully understood, which could limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are a number of potential future directions for the study of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede. One area of research could focus on the development of more effective synthesis methods for 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede. Additionally, further studies could be conducted to better understand the mechanism of action of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede and its potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, studies could be conducted to evaluate the potential toxicity of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede and to develop strategies to mitigate its toxicity.
Synthesemethoden
Nitrobenzamide can be synthesized using a variety of methods, including the reaction of 4-chloro-3-nitrobenzoic acid with 5-methyl-2-thiohydantoin in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede.
Wissenschaftliche Forschungsanwendungen
Nitrobenzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede has been found to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is involved in DNA repair. This makes 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede a potential candidate for the development of PARP inhibitors, which have been shown to be effective in the treatment of certain types of cancer.
Eigenschaften
IUPAC Name |
4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3S/c1-6-5-13-11(19-6)14-10(16)7-2-3-8(12)9(4-7)15(17)18/h2-5H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZUPQBQDSIYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B7498955.png)
![3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7498960.png)

![N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498994.png)
![N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)

![N-(2,4-difluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499010.png)

![N-(4-chloro-2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499022.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)

